molecular formula C6H6N2O B14687757 DI-2-Propynylamine, N-nitroso- CAS No. 26457-81-8

DI-2-Propynylamine, N-nitroso-

Cat. No.: B14687757
CAS No.: 26457-81-8
M. Wt: 122.12 g/mol
InChI Key: DGPMVVLTZSLVPR-UHFFFAOYSA-N
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Description

DI-2-Propynylamine, N-nitroso- is a chemical compound that belongs to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-N=O) bonded to an amine. N-nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and control in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-2-Propynylamine, N-nitroso- typically involves the nitrosation of secondary amines. One practical and efficient method for N-nitrosation of secondary amines uses the [NO+·Crown·H(NO3)2-] complex, which is prepared and handled easily and is completely soluble in dichloromethane . Another method involves the use of nitrous acid (HNO2) in cold acidic solutions, which reacts with secondary amines to form N-nitrosamines .

Industrial Production Methods

Industrial production of N-nitrosamines, including DI-2-Propynylamine, N-nitroso-, often involves the use of large-scale nitrosation reactions. These reactions are typically carried out under controlled conditions to ensure the safety and efficiency of the process. The reagents used in these reactions include nitrous acid, alkyl nitrites, and nitrogen oxides .

Chemical Reactions Analysis

Types of Reactions

DI-2-Propynylamine, N-nitroso- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to other functional groups.

    Substitution: The nitroso group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of DI-2-Propynylamine, N-nitroso- include nitrous acid, alkyl nitrites, and nitrogen oxides. The reactions are typically carried out under acidic conditions, often at low temperatures to control the reaction rate and yield .

Major Products Formed

The major products formed from the reactions of DI-2-Propynylamine, N-nitroso- depend on the specific reaction conditions and reagents used. For example, nitrosation reactions typically yield N-nitrosamines, while oxidation and reduction reactions can produce a variety of other compounds .

Mechanism of Action

Properties

CAS No.

26457-81-8

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

N,N-bis(prop-2-ynyl)nitrous amide

InChI

InChI=1S/C6H6N2O/c1-3-5-8(7-9)6-4-2/h1-2H,5-6H2

InChI Key

DGPMVVLTZSLVPR-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CC#C)N=O

Origin of Product

United States

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